1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione
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Overview
Description
1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization steps . One common method involves the reaction of substituted tetraynes with imidazole derivatives via a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-diones.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack
Properties
CAS No. |
108292-85-9 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-butanoyl-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione |
InChI |
InChI=1S/C16H15NO3/c1-2-5-12(18)14-13(19)8-9-17-15(14)10-6-3-4-7-11(10)16(17)20/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
AFINDJYZWCXDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C2C3=CC=CC=C3C(=O)N2CCC1=O |
Origin of Product |
United States |
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